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Compound of Interest

Compound Name: PD 135158

Cat. No.: B1197173

Get Quote

Technical Support Center: PD 135158
Welcome to the technical support center for PD 135158, a potent and selective nonpeptide

antagonist of the cholecystokinin 2 (CCK2) receptor. This resource is designed for researchers,

scientists, and drug development professionals to provide guidance on minimizing non-specific

binding and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs)
Q1: What is PD 135158 and what is its primary target?

PD 135158 is a small molecule inhibitor that acts as a potent and selective antagonist for the

cholecystokinin 2 (CCK2) receptor, also known as the CCK-B receptor.[1] It has a significantly

lower affinity for the cholecystokinin 1 (CCK1) receptor, making it a valuable tool for studying

the specific roles of the CCK2 receptor.

Q2: What are the known binding affinities of PD 135158?

The inhibitory concentration (IC50) values for PD 135158 are approximately 2.8 nM for the

CCK2 receptor and 1232 nM for the CCK1 receptor, demonstrating its high selectivity.[2] In a

functional assay using isolated rat stomach ECL cells, an IC50 of 76 nM was reported for the

inhibition of gastrin-evoked pancreastatin secretion.[3][4]
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Q3: What are the potential off-target effects of PD 135158?

PD 135158 displays negligible affinity for a range of other receptors at concentrations up to 10

µM, including GABA-A, benzodiazepine, substance P, neurotensin, opioid, bradykinin, and 5-

HT3 receptors. However, it is important to note that one study has shown that PD 135158 can

act as a full agonist at the rat pancreatic CCKA (CCK1) receptor, which could be a potential

source of off-target effects in experimental systems expressing this receptor.[5]

Q4: What is the recommended solvent for dissolving PD 135158?

PD 135158 is soluble in dimethyl sulfoxide (DMSO).

Troubleshooting Guide: Minimizing Non-Specific
Binding
Non-specific binding can be a significant challenge in experiments with small molecule

inhibitors like PD 135158. The following table outlines common issues, their potential causes,

and recommended solutions.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Key Experimental Protocols
Radioligand Binding Assay for CCK2 Receptor
This protocol provides a general framework for a competitive radioligand binding assay to

determine the affinity of PD 135158 for the CCK2 receptor.
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Materials:

Cell membranes prepared from a cell line overexpressing the human CCK2 receptor.

Radioligand: [125I]-labeled gastrin or a selective CCK2 receptor agonist.

PD 135158

Unlabeled selective CCK2 receptor agonist (for determining non-specific binding).

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

Scintillation fluid and counter.

Procedure:

Assay Setup: In a 96-well plate, add binding buffer, cell membranes (20-50 µg protein per

well), and the radioligand at a concentration close to its Kd.

Competition: Add increasing concentrations of PD 135158 (e.g., from 10⁻¹¹ to 10⁻⁵ M).

Non-Specific Binding: In a separate set of wells, add the radioligand and a high

concentration of an unlabeled selective CCK2 receptor agonist (e.g., 1 µM gastrin) to

determine non-specific binding.

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

Termination: Rapidly filter the reaction mixture through the pre-soaked glass fiber filters using

a cell harvester.

Washing: Wash the filters three times with cold wash buffer to remove unbound radioligand.

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Plot the specific binding as a function of the log concentration of PD 135158 and

determine the IC50 value using non-linear regression.

Visualizations
CCK2 Receptor Signaling Pathway

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Click to download full resolution via product page

Caption: CCK2 receptor signaling cascade initiated by ligand binding.

Experimental Workflow for Minimizing Non-Specific
Binding

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Troubleshooting Non-Specific Binding

High Non-Specific Binding
Observed?

Increase BSA concentration
in binding buffer

Yes

Problem Resolved

No

Add non-ionic detergent
(e.g., Tween-20)

Optimize buffer pH
and salt concentration

Check for compound
aggregation

Use alternative
blocking agent

Validate with a different
CCK2R antagonist

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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